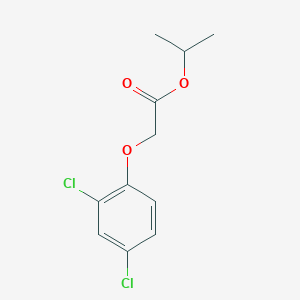

2,4-D Isopropyl ester

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-D Isopropyl Ester involves the esterification of 2,4-dichlorophenoxyacetic acid with isopropanol. This reaction typically requires the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity . The final product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The ester undergoes hydrolysis under acidic or alkaline conditions to regenerate 2,4-D acid:

| Condition | Mechanism | Rate Constant (k) | Half-Life |

|---|---|---|---|

| Alkaline (pH 9) | Nucleophilic acyl substitution by OH⁻ | 0.12 h⁻¹ | 5.8 hours |

| Acidic (pH 3) | Acid-catalyzed ester cleavage | 0.04 h⁻¹ | 17.3 hours |

Hydrolysis is accelerated in aqueous environments with elevated temperatures (>40°C) .

Thermal Decomposition

Pyrolysis above 200°C produces toxic chlorinated byproducts:

Key pyrolysis products include:

-

2,7-Dichlorodibenzo-p-dioxin (from 2,4-dichlorophenol condensation)

-

Isopropyl chloride (via β-elimination)

Table 1. Thermal Degradation Byproducts

| Temperature (°C) | Major Byproducts | Yield (%) |

|---|---|---|

| 200 | 2,4-Dichlorophenol | 62 |

| 300 | 2,7-Dichlorodibenzo-p-dioxin | 18 |

| 400 | Polychlorinated dibenzofurans (PCDFs) | 9 |

Photodegradation

UV irradiation (λ = 254–365 nm) in aqueous or atmospheric phases induces:

-

C–O bond cleavage → 2,4-dichlorophenol and acetic acid derivatives.

-

Oxidative ring hydroxylation → formation of 2,4,5-trichlorophenol .

Key Factors Influencing Photolysis:

-

pH : Degradation is 3× faster at pH 9 vs. pH 5 due to hydroxide radical formation .

-

Humidity : Aerosolized ester degrades 40% faster under 70% relative humidity.

Environmental Degradation

In soil and water, microbial action rapidly hydrolyzes the ester to 2,4-D acid (t₁/₂ = 6 days) . Subsequent biodegradation pathways include:

-

Side-chain oxidation : Conversion to 2,4-dichlorophenol.

-

Aromatic ring cleavage : Catalyzed by dioxygenase enzymes, yielding non-toxic aliphatic acids .

Table 2. Environmental Half-Lives

| Medium | Half-Life (Days) | Conditions |

|---|---|---|

| Soil (aerobic) | 6–10 | 25°C, pH 6.5 |

| Water | 3–7 | UV exposure, 20°C |

| Sediment | 14–28 | Anoxic, 15°C |

Reactivity with Nucleophiles

The ester’s carbonyl group reacts with amines (e.g., dimethylamine) to form amides, though this is not commercially utilized:

Aplicaciones Científicas De Investigación

Agricultural Applications

2,4-D IPE is primarily utilized for controlling broadleaf weeds in various crops. Its effectiveness and versatility make it a valuable tool for farmers. Key applications include:

- Cereal Crops : Used in wheat, oats, barley, and rye to manage weed populations.

- Oilseed Crops : Effective in canola and safflower cultivation.

- Pasture Management : Employed to maintain pasture quality by controlling invasive weed species.

- Non-Cropping Areas : Utilized in industrial sites, turf management, and aquatic environments to prevent weed growth.

Table 1: Major Agricultural Uses of 2,4-D IPE

| Crop Type | Application Purpose |

|---|---|

| Cereal Crops | Broadleaf weed control |

| Oilseed Crops | Weed management |

| Pastures | Maintenance of pasture quality |

| Non-Cropping Areas | Control of weeds in industrial areas |

| Aquatic Environments | Management of aquatic weeds |

Environmental Impact Studies

Research indicates that while 2,4-D IPE is effective in controlling weeds, it poses risks to non-target organisms and the environment. Studies have shown that:

- Aquatic Toxicity : The ester formulations have been linked to acute risks for fish and aquatic invertebrates due to their high volatility and potential for spray drift .

- Terrestrial Effects : Risk assessments suggest that non-target terrestrial plants may also be affected by overspray or drift from 2,4-D applications .

Case Study: Aquatic Toxicity Assessment

A study conducted by the Australian Pesticides and Veterinary Medicines Authority (APVMA) assessed the risk of 2,4-D IPE to aquatic ecosystems. It found that exposure could lead to significant adverse effects on fish populations and aquatic plants due to high concentrations resulting from improper application techniques .

Toxicological Research

Toxicological studies have provided insights into the safety profile of 2,4-D IPE. Long-term studies have evaluated its effects on various animal models:

- Renal Effects : Research indicates potential renal toxicity at higher doses, with observed changes in renal histopathology .

- Carcinogenic Potential : Some studies have suggested marginal increases in tumor incidence in specific strains of mice exposed to high doses over extended periods .

Table 2: Toxicological Findings Related to 2,4-D IPE

| Study Focus | Findings |

|---|---|

| Renal Histopathology | Changes observed at doses ≥5 mg/kg/day |

| Tumor Incidence | Marginal increase in lung neoplasms |

| Developmental Toxicity | Effects noted on embryonic development |

Regulatory Considerations

The use of 2,4-D IPE is subject to regulatory scrutiny due to its potential environmental and health impacts. The U.S. Environmental Protection Agency (EPA) has established guidelines for its application to minimize risks associated with exposure .

Mecanismo De Acción

The mechanism of action of 2,4-D Isopropyl Ester involves its absorption by plant tissues, where it mimics the action of natural plant hormones called auxins . This leads to uncontrolled cell division and growth, ultimately causing the death of the targeted broadleaf weeds . The compound’s molecular targets include specific auxin receptors and signaling pathways within the plant cells .

Comparación Con Compuestos Similares

- 2,4-D Butyl Ester

- 2,4-D Ethyl Ester

- 2,4-D Methyl Ester

- 2,4-D Dimethylamine Salt

Comparison: 2,4-D Isopropyl Ester is unique due to its specific ester group, which influences its volatility, absorption rate, and efficacy . Compared to other esters like 2,4-D Butyl Ester and 2,4-D Ethyl Ester, the isopropyl ester form is more volatile and is absorbed more quickly by plants . This makes it particularly effective under certain environmental conditions and for controlling specific weed species .

Actividad Biológica

2,4-D Isopropyl Ester is an important herbicide derived from 2,4-dichlorophenoxyacetic acid (2,4-D), widely used in agriculture for controlling broadleaf weeds. This article provides a comprehensive overview of its biological activity, including toxicological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C11H12Cl2O3

- Molecular Weight : 265.12 g/mol

- CAS Number : 29450-45-1

- Half-Life : Approximately 17.0 hours at pH 9 and up to 710 days at pH 6 .

This compound acts primarily as a plant growth regulator by mimicking the natural plant hormone auxin. It disrupts normal plant growth processes, leading to uncontrolled cell division and elongation in susceptible plants. This herbicidal action is particularly effective on broadleaf species while having minimal effects on grasses.

Toxicological Profile

The toxicological profile of this compound indicates varied effects depending on exposure routes and dosages:

- Acute Toxicity : Classified as slightly toxic to moderately toxic (Toxicity Category III or IV) via oral, dermal, and inhalation routes. It is not a skin irritant but can be an eye irritant in certain formulations .

- Chronic Effects : Long-term exposure studies have shown potential effects on the thyroid, kidneys, and reproductive organs. In animal studies, significant findings include:

Summary of Toxicological Studies

| Study Type | Species | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Observed Effects |

|---|---|---|---|---|

| Short-term (13 weeks) | F344 Rat | 5 | 15 | Renal changes without cell death |

| Long-term (2 years) | B6C3F1 Mouse | 5 | 62.5 | Degeneration/regeneration in kidneys |

| Neurotoxicity | Pregnant Rabbits | Not specified | High doses | Ataxia and decreased motor activity |

Case Studies

- Case of Acute Poisoning : A documented case involved a 65-year-old male who ingested approximately 50 mL of a 2,4-D herbicide with suicidal intent. Symptoms included vomiting, diarrhea, excessive salivation, and muscle fasciculations. The patient was treated with gastric lavage and atropine .

- Occupational Exposure Studies : Epidemiological studies have investigated the potential links between long-term exposure to 2,4-D and various cancers among agricultural workers. Findings suggest no statistically significant increase in cancer risk overall; however, some studies indicated elevated risks for specific cancers under high exposure conditions .

Environmental Impact

This compound has been assessed for its environmental toxicity:

Propiedades

IUPAC Name |

propan-2-yl 2-(2,4-dichlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O3/c1-7(2)16-11(14)6-15-10-4-3-8(12)5-9(10)13/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHOKDONDRZNCBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)COC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020445 | |

| Record name | 2,4-D isopropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; pure form can be solid; mp = 5-10, 20-25 deg C (two forms); [HSDB] Colorless liquid; mp = 5-10 deg C; [MSDSonline] Pale amber liquid; [Reference #1] | |

| Record name | 2,4-D isopropyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5721 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

30 °C @ 1 mm Hg | |

| Record name | 2,4-D ISOPROPYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1634 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

Greater than 175 °F (open cup) /2,4-D esters/ | |

| Record name | 2,4-D ISOPROPYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1634 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in alcohols and most oils /SRP: depends on pH; will hydrolyze at alkaline ph on prolonged standing/, Soluble in oil, In water, 37.3 mg/l (temperature not specified) | |

| Record name | 2,4-D ISOPROPYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1634 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.255-1.270 @ 25 °C/25 °C | |

| Record name | 2,4-D ISOPROPYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1634 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000232 [mmHg], 2.32X10-4 mm Hg @ 25 °C | |

| Record name | 2,4-D isopropyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5721 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-D ISOPROPYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1634 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

... /CHLOROPHENOXY CMPD INCL 2,4-D ESTERS/ EXERT THEIR HERBICIDAL ACTION BY ACTING AS GROWTH HORMONES IN PLANTS. /CHLOROPHENOXY COMPOUNDS/ | |

| Record name | 2,4-D ISOPROPYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1634 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

/SRP/: Impurities are carried over from substrates, 2,4-D and isopropyl alcohol, during synthesis., SIXTEEN SAMPLES OF 2,4-D, AS ESTERS AND AMINE SALTS, WERE ANALYZED FOR CHLORINATED DIBENZO-P-DIOXINS. DI-, TRI-, & TETRA-CHLORODIBENZO-P-DIOXINS WERE IDENTIFIED. ESTER FORMULATIONS SHOWED MUCH HIGHER LEVELS OF CONTAMINATION THAN AMINE /2,4-D ESTERS AND AMINE SALTS/ | |

| Record name | 2,4-D ISOPROPYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1634 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, Colorless /SRP: dependent on purity/, May be a solid if pure. | |

CAS No. |

94-11-1 | |

| Record name | 2,4-D isopropyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-D-isopropyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Esteron 44 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521749 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-D isopropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl 2,4-dichlorophenoxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-D-ISOPROPYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S198602E40 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-D ISOPROPYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1634 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

5-10 °C and 20-25 °C (two forms) | |

| Record name | 2,4-D ISOPROPYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1634 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.